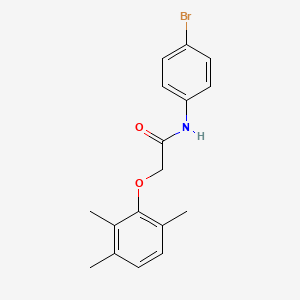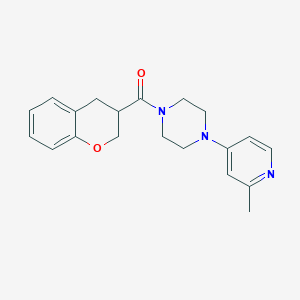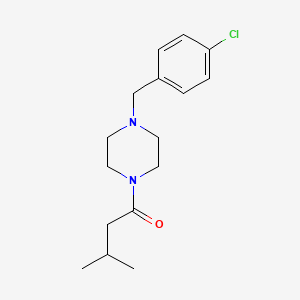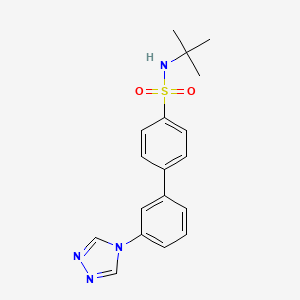
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.28 g/mol.
Mechanism of Action
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide works by binding to enzymes and inhibiting their activity. It has been shown to bind to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other compounds. This can lead to increased drug efficacy and reduced drug toxicity.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect drug metabolism and lead to changes in drug efficacy and toxicity. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in lab experiments is that it is a reliable and efficient tool for inhibiting the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and other compounds. However, one limitation of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is that it may not be effective against all cytochrome P450 enzymes, and its effects may vary depending on the specific enzyme being studied.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is in developing more selective inhibitors of cytochrome P450 enzymes, which could be used to target specific enzymes involved in drug metabolism. Another area of interest is in studying the potential use of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in cancer treatment, including in vivo studies to determine its efficacy and toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, including its potential effects on other enzymes and pathways in the body.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 4-bromoaniline with 2,3,6-trimethylphenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been optimized to produce high yields of pure N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, making it a reliable and efficient method for synthesizing this compound.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a tool in medicinal chemistry and biochemistry. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism and can affect the efficacy of drugs. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGBHWSVVOKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)


![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)

![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
